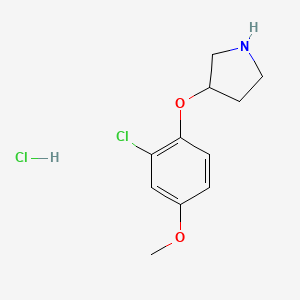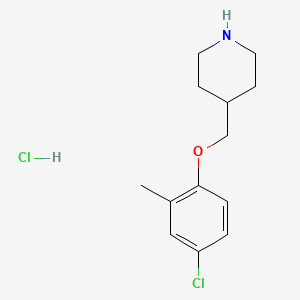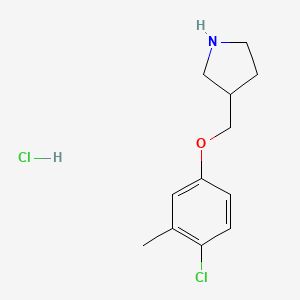
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride
Overview
Description
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride is a chemical compound with the IUPAC name 5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline hydrochloride . It has a molecular weight of 299.2 . This compound is used extensively in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride is1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the hydrochloride group.
Scientific Research Applications
Synthesis and Derivative Formation
- Pyridine hydrochloride, similar to 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, is efficient in synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).
- The compound plays a role in forming functionalized aminoquinolines, showing potential biological activity, including antiplasmodial and antifungal properties (Vandekerckhove et al., 2015).
Biological Activity
- Novel Thienoquinoline derivatives synthesized using 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride have shown growth inhibitory activity against fungi like Saccharomyces Cerevisiae (El-Gaby et al., 2006).
- Pyrroloquinoline derivatives, potentially including 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, have been evaluated as inhibitors in enzyme-related processes (Heidempergher et al., 1999).
Spectroscopic and Chemical Studies
- Research includes the study of spectroscopic properties and computational studies of azo dyes derived from 5-chloro-8-hydroxy quinoline, which is closely related to 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride (Mirsadeghi et al., 2022).
- The synthesis of substituted quinolines and heterocycloquinolines using similar compounds has been explored for various biological properties (Khodair et al., 1999).
Medical Imaging and Detection
- A novel 8-OH quinoline, similar in structure to 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, has been developed for targeting amyloid β in Alzheimer's disease, demonstrating its potential use in medical imaging studies (Villemagne et al., 2017).
Fluorescent Probes and Spectroscopy
- Quinoline derivatives, including 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride, have been studied for their potential as fluorescent probes in DNA detection, due to their unique spectroscopic properties (Perin et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride. These factors could include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
5-chloro-8-pyrrolidin-3-yloxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-11-3-4-12(17-9-5-7-15-8-9)13-10(11)2-1-6-16-13;/h1-4,6,9,15H,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWJEHYZRVPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride | |
CAS RN |
1220028-30-7 | |
| Record name | Quinoline, 5-chloro-8-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)
![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)



![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)
![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)

![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)
![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)

![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)
